2-(Dimethylamino)benzothiazol-6-ol

説明

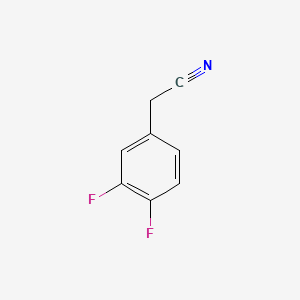

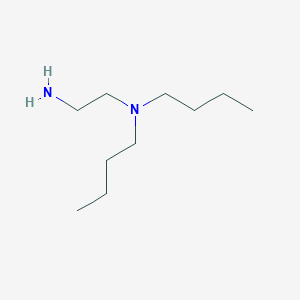

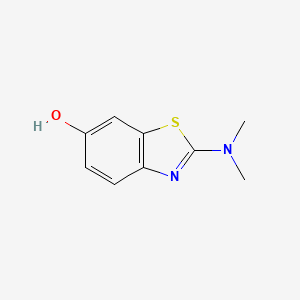

2-(Dimethylamino)benzothiazol-6-ol is a chemical compound . It is also known as 6-Benzothiazolol, 2-[4-(dimethylamino)phenyl]- . The molecular formula of this compound is C9H10N2OS .

Synthesis Analysis

The synthesis of 2-arylbenzothiazole derivatives, which includes 2-(Dimethylamino)benzothiazol-6-ol, has been a subject of interest in recent years . Various synthetic pathways have been developed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)benzothiazol-6-ol consists of a benzothiazole ring attached to a dimethylamino group . The molecular weight of this compound is 194.25 Da .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(Dimethylamino)benzothiazol-6-ol, have been found to exhibit a wide range of biological activities, which can be attributed to the changes in the functional group at the 2nd position of the benzothiazole . These changes can induce significant changes in the biological activity of the compounds .科学的研究の応用

Application in Stimuli-Responsive Polymersomes

Specific Scientific Field

Polymer Science

Summary of the Application

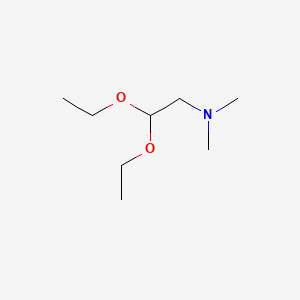

The compound is used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS). These polymersomes have pH and temperature-responsive groups, making them suitable for use as drug delivery systems or nanoreactors .

Methods of Application or Experimental Procedures

The diblock copolymers were synthesized via RAFT. The properties of the polymersomes were analyzed using GPC, 1 H-NMR, and FTIR. The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .

Results or Outcomes

The polymersomes showed dual stimulus–response (i.e., pH and temperature). They were characterized as having a diameter around 80 nm. These polymersomes may be a platform for gene delivery and nanoreactors .

Application in Controlled Pesticide Release

Specific Scientific Field

Agricultural Science

Summary of the Application

The compound is used in the synthesis of pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA). This copolymer is used for the controlled release of the pesticide pyraclostrobin .

Methods of Application or Experimental Procedures

The chitosan copolymer was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer. Pyraclostrobin microcapsules were fabricated using an emulsion chemical cross-linking method .

Results or Outcomes

The pyraclostrobin-loaded microcapsules showed pH-and thermo responsive release. Microcapsulation improved the photostability of pyraclostrobin under ultraviolet light irradiation. The acute toxicity against zebra fish was lower on the first day and gradually became similar to that of pyraclostrobin technical concentrate over time .

Application in Water-Soluble Polymers

Summary of the Application

The compound is used in the synthesis of water-soluble poly [2-(dimethylamino)ethyl methacrylate/styrene] statistical copolymers. These copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA .

Methods of Application or Experimental Procedures

The statistical copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk. The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .

Results or Outcomes

The copolymers were characterized as having number average molecular weights Mn = 9.5–11.2 kg mol−1. They exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .

Application in Drug Delivery Systems

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

The compound is used in the synthesis of crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride which served as an ocular drug delivery system .

Methods of Application or Experimental Procedures

The nanogel was synthesized through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .

Results or Outcomes

The nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin .

将来の方向性

The future directions in the research of 2-(Dimethylamino)benzothiazol-6-ol and similar benzothiazole derivatives seem promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzothiazol-6-ol | |

CAS RN |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。